
4-(1H-benzimidazol-2-ylthio)-3-chloroaniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1H-benzimidazol-2-ylthio)-3-chloroaniline, commonly known as BCA, is an organic compound with the molecular formula C13H9ClN2S. It is a yellowish powder that is soluble in organic solvents like chloroform and methanol. BCA is an important intermediate in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
作用机制
The mechanism of action of BCA is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cell proliferation, survival, and differentiation. BCA has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It also inhibits the activity of protein kinase C, an enzyme involved in cell signaling and regulation. BCA has also been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and immune response.
Biochemical and Physiological Effects:
BCA has been shown to affect various biochemical and physiological processes in cells. It has been reported to induce oxidative stress and DNA damage in cancer cells. BCA has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and immune response. BCA has been shown to activate the caspase cascade, leading to apoptosis in cancer cells. It has also been reported to inhibit the production of pro-inflammatory cytokines like interleukin-6 and tumor necrosis factor-alpha.
实验室实验的优点和局限性
BCA has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in the laboratory. It has been extensively studied for its various biological activities, making it a useful tool for investigating the mechanisms of action of various enzymes and signaling pathways. However, BCA also has some limitations. It has poor solubility in water, which can limit its use in aqueous systems. It also has low selectivity, which can lead to off-target effects.
未来方向
There are several future directions for the research on BCA. One of the areas of interest is the development of BCA-based drugs for the treatment of cancer and fungal infections. BCA derivatives with improved solubility and selectivity are being developed to overcome the limitations of the parent compound. Another area of interest is the investigation of the mechanism of action of BCA and its derivatives. The identification of the molecular targets of BCA can lead to the development of more specific and effective drugs. BCA is also being studied for its potential use in combination therapy with other anticancer and antifungal drugs. Finally, the environmental impact of BCA and its derivatives is also being studied, as they are used as intermediates in the synthesis of various organic compounds.
合成方法
Several methods have been reported for the synthesis of BCA. One of the most commonly used methods involves the reaction of 2-mercaptobenzimidazole with 3-chloroaniline in the presence of a base like potassium hydroxide. The reaction proceeds via nucleophilic substitution of the chlorine atom by the thiol group of 2-mercaptobenzimidazole, resulting in the formation of BCA. The reaction can be carried out in various solvents like ethanol, methanol, or acetonitrile, and the yield of BCA can be improved by optimizing the reaction conditions.
科学研究应用
BCA has been extensively studied for its various biological activities. It has been reported to exhibit anticancer, antifungal, and antibacterial properties. BCA has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and leukemia. It acts by inducing cell cycle arrest and apoptosis in cancer cells. BCA has also been found to possess antifungal activity against various fungi, including Candida albicans and Aspergillus niger. It acts by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. BCA has also been reported to exhibit antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
属性
IUPAC Name |
4-(1H-benzimidazol-2-ylsulfanyl)-3-chloroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3S/c14-9-7-8(15)5-6-12(9)18-13-16-10-3-1-2-4-11(10)17-13/h1-7H,15H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNFHAAOFJDKXNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SC3=C(C=C(C=C3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5861542.png)
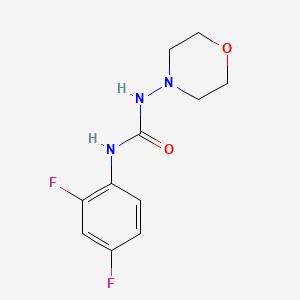

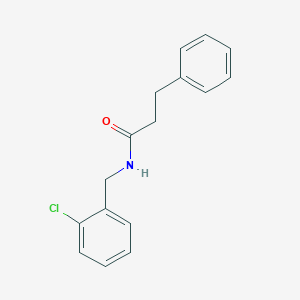
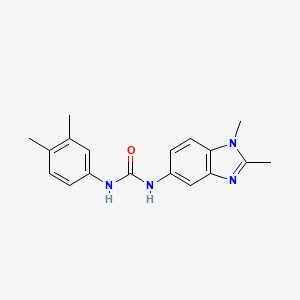


![3-allyl-5,5-dimethyl-2-(methylthio)-5,6-dihydrobenzo[h]quinazolin-4(3H)-one](/img/structure/B5861594.png)
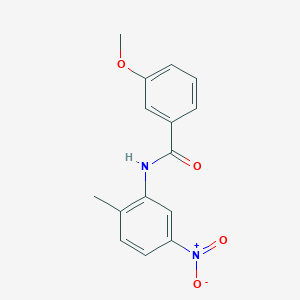
![3-amino-2-propyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5861612.png)
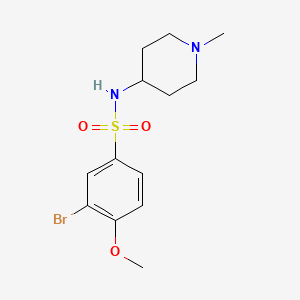

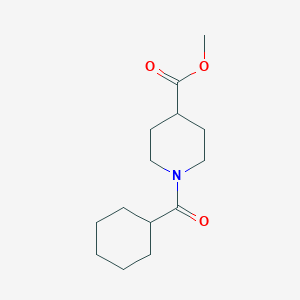
![2-chloro-5-[5-(2-cyano-3-ethoxy-3-oxo-1-propen-1-yl)-2-furyl]benzoic acid](/img/structure/B5861637.png)